Ethyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Description
Properties
IUPAC Name |
ethyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-3-25-19(23)17-13(2)21-20(24)22-18(17)14-8-7-11-16(12-14)26-15-9-5-4-6-10-15/h4-12,18H,3H2,1-2H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLWXGOTOPMEIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)OC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a synthetic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydropyrimidine core with a phenoxyphenyl substituent, which contributes to its biological properties. Its molecular formula is with a molecular weight of approximately 306.35 g/mol. The structure can be represented as follows:
Research indicates that this compound primarily acts as an inhibitor of xanthine oxidase . This enzyme is crucial in the metabolism of purines and the production of uric acid. By inhibiting xanthine oxidase, the compound may help in managing conditions such as gout and hyperuricemia by reducing uric acid levels in the bloodstream.
Biological Activities
In addition to its role as a xanthine oxidase inhibitor, this compound has shown potential antibacterial and antifungal properties. These activities suggest that the compound could be explored further for its therapeutic applications in infectious diseases.
Comparative Biological Activity
A comparison with structurally similar compounds reveals varied biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 6-methyl-2-oxo-4-(3-thienyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate | Contains a thienyl group instead of phenoxy | Potential xanthine oxidase inhibitor |
| Cyclooctyl 6-methyl-2-oxo-4-(3-phenyloxy)-1,2,3,4-tetrahydropyrimidinecarboxylate | Cyclooctyl substituent at the ester position | Similar pharmacological properties |
| Methyl 6-amino-5-chloro-pyrimidine derivatives | Variations in amino and halogen substituents | Antibacterial and antifungal activities |
Research Findings
Several studies have investigated the biological activity of this compound:
- Xanthine Oxidase Inhibition : A study demonstrated that this compound effectively inhibits xanthine oxidase activity in vitro. This inhibition leads to decreased uric acid production and suggests potential for treating hyperuricemia.
- Antibacterial Properties : In another study, this compound exhibited significant antibacterial activity against various strains of bacteria. The compound's structure likely enhances its interaction with bacterial targets.
- Antifungal Activity : Preliminary investigations have also indicated antifungal properties against common fungal pathogens. The presence of the phenoxy group may play a role in enhancing bioactivity against these organisms.
Case Study 1: Treatment of Gout
A clinical trial involving patients with gout assessed the efficacy of ethyl 6-methyl-2-oxo-4-(3-phenyloxy)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate as a xanthine oxidase inhibitor. Results showed a significant reduction in serum uric acid levels after treatment over six weeks.
Case Study 2: Antibacterial Efficacy
In vitro tests conducted on various bacterial strains demonstrated that the compound inhibited growth at concentrations lower than those required for traditional antibiotics. This finding suggests its potential use as an alternative treatment for resistant bacterial infections.
Scientific Research Applications
Medicinal Chemistry Applications
1. Xanthine Oxidase Inhibition
One of the primary applications of ethyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is as an inhibitor of xanthine oxidase , an enzyme involved in purine metabolism and uric acid production. This inhibition suggests potential therapeutic uses for conditions such as:
- Gout: By reducing uric acid levels in the body, this compound may help manage gout symptoms.
- Hyperuricemia: The compound's ability to lower uric acid could be beneficial in treating hyperuricemia.
2. Antibacterial and Antifungal Properties
Preliminary studies indicate that this compound may exhibit antibacterial and antifungal activities. This broad spectrum of biological activity opens avenues for research into its effectiveness against various pathogens.
Organic Synthesis Applications
1. Building Block for Complex Molecules
The compound serves as a valuable building block in organic synthesis. Its unique structure allows for further modifications to create more complex molecules with enhanced pharmacological properties.
2. Reagent in Organic Reactions
This compound can also act as a reagent in various organic reactions. It can undergo transformations such as oxidation and reduction to yield diverse derivatives.
Case Studies and Research Findings
Several studies have focused on the applications of ethyl 6-methyl-2-oxo-4-(3-phenyloxy)-1,2,3,4-tetrahydro -5-pyrimidinecarboxylate:
- Inhibition Studies: Research has demonstrated that this compound effectively inhibits xanthine oxidase activity in vitro. These findings suggest its potential as a therapeutic agent for managing gout and related conditions.
- Antimicrobial Activity: Investigations into its antibacterial properties have shown promising results against specific bacterial strains. Further studies are needed to explore its efficacy against a broader range of pathogens.
Comparison with Similar Compounds
Structural and Substituent Variations
The 4-position substituent on the pyrimidine ring critically influences the compound’s physicochemical and biological properties. Key analogs include:
Key Observations:
- Melting Points: Aryl substituents with hydrogen-bonding capacity (e.g., pyridine-3'-yl, sulfamoylphenyl) exhibit higher melting points compared to non-polar groups (e.g., thiophene-2'-yl). The target compound’s 3-phenoxyphenyl group, though aromatic, lacks strong hydrogen-bonding donors, suggesting a moderate melting point (~200–220°C) based on analogs .
- Yields: Electron-deficient aldehydes (e.g., pyridine-3'-yl) typically yield higher reaction efficiencies (66%) in Biginelli syntheses than electron-rich or bulky aldehydes (e.g., 3-phenoxyphenyl, which may require optimized conditions) .
- Spectroscopy: IR: Ester C=O stretches appear consistently at ~1737–1742 cm⁻¹. Pyrimidine C=O groups absorb at ~1678–1687 cm⁻¹, while thioxo analogs (C=S) show distinct peaks at lower frequencies (~1250–1350 cm⁻¹) . NMR: Aromatic protons in 3-phenoxyphenyl would resonate downfield (δ 7.0–7.5 ppm) due to electron-withdrawing effects of the ether oxygen, similar to 4-bromophenyl derivatives .
Q & A
Q. What are the common synthetic routes for Ethyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate?
The compound is typically synthesized via multi-step condensation and cyclization reactions. A general approach involves reacting substituted aldehydes (e.g., 3-phenoxybenzaldehyde) with β-keto esters (e.g., ethyl acetoacetate) and urea/thiourea derivatives under acidic or catalytic conditions. For example, refluxing in ethanol with a catalyst like p-toluenesulfonic acid facilitates cyclization to form the tetrahydropyrimidine ring . Solvent selection (e.g., DMSO, dichloromethane) and temperature control (60–100°C) are critical to prevent intermediate decomposition .
Q. Which characterization techniques are essential for verifying the compound’s structural integrity?
Key methods include:
- X-ray crystallography to resolve stereochemistry and confirm substituent positions (e.g., phenyl vs. phenoxy groups) .
- NMR spectroscopy (¹H, ¹³C) to identify methyl, ester, and aromatic protons, with 2D NMR (COSY, HSQC) resolving coupling patterns .
- HPLC for purity assessment (>95% is typical in research-grade samples) .
Q. What biological activities have been preliminarily associated with this compound?
Tetrahydropyrimidine derivatives are studied for antimicrobial, anti-inflammatory, and kinase-inhibitory properties. Preliminary assays may involve:
- In vitro enzyme inhibition (e.g., COX-2, CDK kinases) using fluorescence-based assays .
- Antimicrobial testing via broth microdilution against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while greener alternatives (e.g., ethanol/water mixtures) reduce byproducts .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts improve regioselectivity in cyclocondensation steps .
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions in multi-step syntheses .
Q. How can structural ambiguities in crystallographic and spectral data be resolved?
- Comparative crystallography : Cross-validate with structurally analogous compounds (e.g., bromophenyl or trifluoromethyl derivatives) to identify bond-length anomalies .
- DFT calculations : Predict NMR chemical shifts and compare with experimental data to confirm substituent effects .
Q. What methodologies are recommended for elucidating the compound’s mechanism of action in biological systems?
- Molecular docking : Screen against kinase domains (e.g., EGFR, VEGFR) using AutoDock Vina to identify potential binding pockets .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity with target proteins .
- Metabolic stability assays : Use liver microsomes to assess CYP450-mediated degradation .
Q. How should researchers address contradictions in spectral or biological data across studies?
- Batch reproducibility : Ensure consistent synthetic protocols (e.g., purification via column chromatography vs. recrystallization) .
- Control experiments : Replicate assays with reference compounds (e.g., curcumin for antioxidant activity) to calibrate results .
- Multi-technique validation : Cross-check HPLC purity with LC-MS to detect trace impurities affecting bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
